![molecular formula C13H19NO2 B1612388 [4-(2-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 927998-28-5](/img/structure/B1612388.png)
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Overview
Description
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine, also known as 4-MMA, is a synthetic compound that belongs to the class of amphetamines. It is a research chemical that has gained attention in recent years due to its potential use in scientific research.
Scientific Research Applications
Pharmacology
In pharmacology, [4-(2-Methoxyphenyl)oxan-4-yl]methanamine may be explored for its potential interactions with biological targets. Its structure suggests it could bind to receptors or enzymes, influencing neurotransmitter pathways. This compound could serve as a lead structure for developing new therapeutic agents, particularly in neurological disorders where modulation of neurotransmitter systems is beneficial .
Material Science
Material scientists might investigate the compound’s properties in the context of organic electronic materials. The methoxyphenyl group could potentially interact with other molecules or surfaces, altering electrical properties. This makes it a candidate for use in organic semiconductors or sensors .
Biochemistry
Biochemists could utilize [4-(2-Methoxyphenyl)oxan-4-yl]methanamine in studying enzyme-substrate interactions. The compound’s structure could mimic natural substrates or inhibitors of enzymes, helping to elucidate enzyme mechanisms or as a tool in enzyme assays .
Medicinal Chemistry
In medicinal chemistry, this compound’s structure could be modified to enhance its pharmacokinetic properties or reduce toxicity. It could be used as a scaffold for the synthesis of compounds with improved drug-like characteristics .
Organic Synthesis
Organic chemists may find [4-(2-Methoxyphenyl)oxan-4-yl]methanamine useful as an intermediate in the synthesis of complex organic molecules. Its amine group is a versatile functional group that can undergo various reactions to form bonds with other organic fragments, facilitating the construction of larger, more complex structures .
Analytical Chemistry
Analytical chemists could develop methods to quantify [4-(2-Methoxyphenyl)oxan-4-yl]methanamine in biological samples, which is crucial for pharmacokinetic studies. It could also be used as a standard or reference compound in chromatographic analysis .
properties
IUPAC Name |
[4-(2-methoxyphenyl)oxan-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEFLGKUJCGDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586435 | |
Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
CAS RN |
927998-28-5 | |
Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.